molecular formula C10H13NO5 B3017620 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide CAS No. 175728-08-2

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide

Cat. No.: B3017620
CAS No.: 175728-08-2
M. Wt: 227.216
InChI Key: LZNRYLFINGXODW-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide is a Meldrum’s acid (1,3-dioxane-4,6-dione) derivative functionalized with a propanamide group. Its core structure comprises a bicyclic dioxane-dione ring system, which confers high reactivity due to the electron-withdrawing carbonyl groups. The propanamide substituent introduces hydrogen-bonding capabilities and modulates solubility and stability. This compound is of interest in organic synthesis, particularly in conjugation reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-4-7(12)11-5-6-8(13)15-10(2,3)16-9(6)14/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNRYLFINGXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes by forming covalent bonds with active site residues, thereby inhibiting their activity. The pathways involved include the modulation of enzyme activity and the disruption of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Applications
Target Compound Meldrum’s acid Propanamide C₁₀H₁₃NO₅ 235.22 g/mol Synthetic intermediates
Methyl 3-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate (Compound 3, ) Meldrum’s acid Methylamino-methoxybenzoate C₁₈H₂₀N₂O₈ 392.36 g/mol Macrocyclic functionalization
N-(4-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)-2,2,2-trifluoroacetamide (Compound 52, ) Meldrum’s acid Trifluoroacetamide-hydroxybutyl C₁₃H₁₇F₃N₂O₆ 366.28 g/mol Chemical probes
2,5-Dioxopyrrolidin-1-yl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-λ³-iodaneyl)benzoate (Compound 4c, ) Meldrum’s acid Iodaneyl-succinimidyl benzoate C₁₉H₁₇IN₂O₈ 552.25 g/mol Radiolabeling agents

Key Observations :

  • Substituent Diversity : The target compound’s propanamide group contrasts with aromatic (e.g., methoxybenzoate in ), fluorinated (trifluoroacetamide in ), and iodinated (Compound 4c in ) substituents. These differences influence electronic properties and reactivity.
  • Molecular Weight: The target compound (235.22 g/mol) is smaller than iodinated derivatives (552.25 g/mol, ), suggesting better solubility in non-polar solvents.

Key Observations :

  • The target compound’s synthesis likely employs La(OTf)₃ catalysts, as shown for analogous dioxane-diones , though yields (62–77%) are lower than simpler derivatives like Compound 1 (93%, ).
  • Iodinated derivatives (e.g., Compound 4c) require specialized reagents and show moderate yields (62%, ), reflecting synthetic complexity.

Stability and Handling

  • Moisture Sensitivity : All Meldrum’s acid derivatives are moisture-sensitive, but the target compound’s propanamide group may reduce hygroscopicity compared to hydroxylated analogs (e.g., Compound 52, ).
  • Thermal Stability : The dioxane-dione core decomposes upon heating, limiting applications in high-temperature reactions.

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its dioxane framework and amide functional group, may interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N1O4C_{10}H_{15}N_{1}O_{4} with a molecular weight of approximately 215.24 g/mol. The presence of multiple functional groups, including carbonyls and an amide linkage, suggests diverse reactivity and interaction capabilities.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Dioxane derivatives and aromatic amines.
  • Methods : Organic reactions under controlled conditions (temperature, solvent choice) to optimize yield and purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors due to the presence of carbonyl groups which can facilitate binding interactions.

In Vitro Studies

In vitro studies have indicated that this compound may affect various cellular pathways:

  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic processes.
  • Cellular Pathways : Modulation of signaling pathways that could impact cell proliferation or apoptosis.

Further research is necessary to establish its pharmacodynamics and pharmacokinetics.

Data Table: Biological Activity Overview

Biological Activity Observation/Effect Reference
Enzyme InhibitionPossible inhibition of metabolic enzymes
Cellular ProliferationModulation observed in vitro
Apoptosis InductionPotential effects on apoptotic pathways

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic contexts:

  • Anticancer Activity : Preliminary data suggest that the compound may exhibit anticancer properties by inducing apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promising results against certain bacterial strains.
  • Drug Development Potential : Due to its unique structure and biological activity profile, this compound is being considered for further development as a lead candidate in drug discovery programs targeting metabolic disorders.

Q & A

Q. Q1: What are the standard synthetic routes for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide, and how can reaction progress be monitored?

A: The compound is typically synthesized via condensation reactions between 2,2-dimethyl-4,6-dioxo-1,3-dioxane derivatives and propanamide-containing precursors. For example, analogous reactions involve reacting bis(methylthio)methylene derivatives with amines or carbonyl compounds under inert conditions . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. For intermediates, FT-IR and NMR (1H/13C) are critical to confirm functional group transformations (e.g., disappearance of thioether peaks at ~1250 cm⁻¹ in IR) .

Q. Q2: How can the purity and stability of this compound be assessed during storage?

A: Purity is determined via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) or melting point analysis . Stability studies recommend storage at 20°C in anhydrous conditions to prevent hydrolysis of the dioxane ring. Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) coupled with LC-MS can identify decomposition products like free carboxylic acids or amide cleavage byproducts .

Structural and Crystallographic Analysis

Q. Q3: What crystallographic methods are suitable for resolving the molecular structure of this compound?

A: Single-crystal X-ray diffraction (XRD) using SHELXL or SHELXTL software is standard. For example, triclinic crystals (space group P1) with unit cell parameters a = 5.204 Å, b = 11.239 Å, c = 12.209 Å have been reported for analogous dioxane derivatives. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R = 0.048 ensures accuracy. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. Q4: How do spectroscopic data (NMR, IR) correlate with the compound’s electronic structure?

A: Key spectral features include:

  • 1H NMR : A singlet at δ ~1.5 ppm (dimethyl groups), δ ~6.8 ppm (methyleneidene proton).
  • 13C NMR : Peaks at δ ~160 ppm (carbonyl carbons), δ ~110 ppm (methyleneidene carbon).
  • IR : Strong absorptions at 1750–1680 cm⁻¹ (C=O stretching) and 1640 cm⁻¹ (C=N/C=C).
    Discrepancies in these signals may indicate tautomerism or solvent effects, requiring DFT calculations (B3LYP/6-31G*) to validate .

Advanced Mechanistic and Application Studies

Q. Q5: What experimental strategies can elucidate the compound’s reactivity in forming pharmaceutical intermediates like 4(1H)quinolones?

A: Thermolysis or acid-catalyzed cyclization is used to generate quinolone derivatives. For example, heating at 120–150°C in DMF facilitates intramolecular cyclization. Kinetic studies (e.g., monitoring by in-situ FT-IR ) and Hammett plots can assess substituent effects on reaction rates. Contradictions in yield (e.g., 60–85% across studies) may arise from varying steric hindrance or solvent polarity, necessitating DoE (Design of Experiments) optimization .

Q. Q6: How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

A: Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model binding to enzymes like ATPase or cytochrome P450. Key parameters include:

  • Lipinski’s Rule : MW < 500, logP < 4.
  • Pharmacophore mapping : Hydrogen-bond acceptors at the dioxane ring and hydrophobic interactions with the propanamide chain.
    Validate predictions with in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

Data Contradiction and Reproducibility

Q. Q7: How should researchers address discrepancies in reported crystallographic data (e.g., unit cell parameters)?

A: Variations in unit cell dimensions (e.g., ±0.05 Å for a, b, c) may stem from polymorphism or solvent inclusion . Repeating crystallization in controlled conditions (e.g., slow evaporation from n-hexane/ethyl acetate) and comparing PXRD patterns with literature ensures reproducibility. Cross-validate using SC-XRD and Hirshfeld surface analysis to assess packing efficiency .

Q. Q8: What analytical techniques resolve conflicting spectral interpretations (e.g., tautomeric forms)?

A: Combine variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy to detect tautomeric equilibria. For example, a keto-enol tautomer may show NMR peak splitting at elevated temperatures. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state .

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